1-(4-Bromophenyl)-3-chloropropan-1-ol
Overview
Description
1-(4-Bromophenyl)-3-chloropropan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-chloropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with chloroacetone in the presence of a base, followed by reduction of the resulting intermediate. Another method involves the reaction of 4-bromophenylmagnesium bromide with epichlorohydrin, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-chloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 1-(4-Bromophenyl)-3-chloropropane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles such as NH3 (Ammonia) or RSH (Thiols) are used under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)-3-chloropropanone or 1-(4-Bromophenyl)-3-chloropropanal.
Reduction: 1-(4-Bromophenyl)-3-chloropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-chloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-chloropropan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-chloropropan-1-ol: Similar structure but with a different position of the chlorine atom.
1-(4-Bromophenyl)-3-chloropropane: Lacks the hydroxyl group, leading to different reactivity.
1-(4-Bromophenyl)-3-hydroxypropan-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 1-(4-Bromophenyl)-3-chloropropan-1-ol is unique due to the presence of both a bromine atom on the phenyl ring and a chlorine atom on the propanol chain
Properties
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKBOMYDGMFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276241 | |
Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-19-0 | |
Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25574-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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